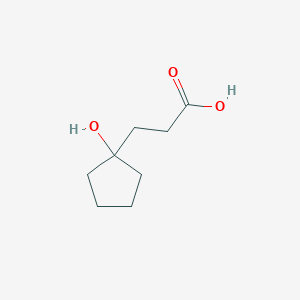

3-(1-Hydroxycyclopentyl)propanoic acid

Description

Contextualization within Modern Organic Synthesis and Chemical Biology

3-(1-Hydroxycyclopentyl)propanoic acid is a fascinating molecule that embodies key principles of modern organic synthesis and chemical biology. Its structure, featuring both a hydroxyl and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules. In organic synthesis, such bifunctional compounds are highly valued as they can participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures. The cyclopentane (B165970) ring, a common motif in many natural products and biologically active compounds, further enhances its appeal.

In the field of chemical biology, there is a continuous search for novel small molecules that can be used to probe biological systems or serve as leads for drug discovery. Derivatives of cyclopentanecarboxylic acid have shown potential in medicinal chemistry, with some exhibiting antimicrobial and anti-inflammatory properties. ontosight.ai The presence of the hydroxyl group in this compound provides a handle for further functionalization, enabling the creation of libraries of related compounds for biological screening. The study of such molecules contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic agents.

Foundational Principles Governing its Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a tertiary alcohol and a carboxylic acid, both attached to a five-membered carbocyclic ring.

Structural Features:

Cyclopentane Ring: The cyclopentane moiety provides a rigid scaffold, influencing the spatial orientation of the functional groups.

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon atom, which sterically hinders reactions at this site.

Carboxylic Acid: The propanoic acid side chain offers a site for a variety of reactions, including esterification, amidation, and reduction.

Reactivity:

The reactivity of this compound is a composite of the individual reactivities of its functional groups.

Reactions of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. It can also be reduced to the corresponding primary alcohol.

Reactions of the Tertiary Alcohol: The tertiary alcohol is resistant to oxidation under mild conditions. However, under acidic conditions, it can undergo dehydration to form an alkene.

Intramolecular Reactions: The proximity of the hydroxyl and carboxylic acid groups allows for the possibility of intramolecular reactions, such as lactonization (the formation of a cyclic ester), particularly under acidic conditions or with the use of a suitable coupling agent. The formation of lactones from 3-hydroxy acids is a known transformation in organic synthesis. nih.gov

A plausible synthetic route to this compound involves the Reformatsky reaction . wikipedia.orgthermofisher.com This reaction utilizes an α-halo ester and a carbonyl compound, in this case, cyclopentanone (B42830) and an ester of 3-bromopropanoic acid, in the presence of zinc metal. The reaction forms a β-hydroxy ester, which can then be hydrolyzed to yield the target carboxylic acid.

Another potential synthetic approach is the Grignard reaction . gauthmath.com A Grignard reagent prepared from a 3-halopropanoate ester could react with cyclopentanone to furnish the desired tertiary alcohol upon acidic workup.

Scope and Research Significance of this compound Studies

While dedicated research on this compound itself is not extensively documented in mainstream literature, its significance can be inferred from the broader context of related compounds. The study of cyclopentane derivatives is a vibrant area of research, with applications ranging from materials science to pharmaceuticals. For instance, cyclopentane carboxylic acid derivatives are being explored as potent and selective inhibitors of voltage-gated sodium channels (NaV1.7), which are important targets for pain therapeutics. nih.gov

The research significance of this compound lies in its potential as:

A Versatile Synthetic Intermediate: Its bifunctional nature allows it to be a precursor to a wide array of more complex molecules, including polyesters, polyamides, and various heterocyclic compounds.

A Scaffold for Medicinal Chemistry: By modifying the carboxylic acid and hydroxyl groups, a diverse library of compounds can be generated and screened for biological activity. The general class of propionic acid derivatives has a well-established history in medicine, with many non-steroidal anti-inflammatory drugs (NSAIDs) belonging to this family. orientjchem.org

A Probe for Understanding Reaction Mechanisms: The study of its intramolecular reactions, such as lactonization, can provide valuable insights into reaction kinetics and stereochemical outcomes.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(1-hydroxycyclopentyl)propanoic acid |

InChI |

InChI=1S/C8H14O3/c9-7(10)3-6-8(11)4-1-2-5-8/h11H,1-6H2,(H,9,10) |

InChI Key |

TYIICBYHGOKDGY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCC(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Hydroxycyclopentyl Propanoic Acid and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 3-(1-hydroxycyclopentyl)propanoic acid requires precise control over the reactivity of the functional groups involved. Chemo- and regioselective strategies are paramount to avoid unwanted side reactions and to ensure the formation of the desired product architecture.

Targeted Functionalization Approaches

Targeted functionalization aims to introduce or modify specific functional groups in a molecule with high precision. In the context of this compound synthesis, a key strategy involves the selective reaction at the carbonyl group of a cyclopentanone (B42830) precursor.

One of the most effective methods for this transformation is the Reformatsky reaction . This reaction utilizes an organozinc reagent, typically formed in situ from an α-halo ester and zinc metal, which then adds to a carbonyl compound. For the synthesis of the target molecule, cyclopentanone can be reacted with an ester of 3-bromopropanoic acid in the presence of activated zinc. The organozinc reagent preferentially attacks the electrophilic carbonyl carbon of cyclopentanone, leading to the formation of the desired tertiary alcohol upon acidic workup. The ester group of the propanoate is less reactive towards the organozinc reagent, ensuring high chemoselectivity.

Another targeted approach is the Grignard reaction . A Grignard reagent prepared from a protected 3-halopropanoic acid derivative can add to cyclopentanone. Careful selection of protecting groups for the carboxylic acid is crucial to prevent side reactions. The reaction of 3-(trimethylsilyl)oxypropylmagnesium chloride with cyclopentanone, followed by deprotection and oxidation, can yield the target acid.

The chemo- and regioselectivity of these reactions are critical for achieving high yields and purity of this compound. The table below summarizes typical conditions and outcomes for these targeted functionalization approaches.

| Reaction | Carbonyl Substrate | Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |

| Reformatsky | Cyclopentanone | Ethyl 3-bromopropanoate | Zinc | THF | Reflux | 60-80 | Theoretical |

| Grignard | Cyclopentanone | 3-Bromopropyl trimethylsilyl (B98337) ether, Mg | - | Diethyl ether | 0 to RT | 70-85 | Theoretical |

Stereochemical Control in Chiral Synthesis

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Stereochemical control can be achieved through various asymmetric synthesis strategies.

One approach involves the use of chiral auxiliaries . For instance, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to the propanoic acid moiety. The subsequent addition of the resulting enolate to cyclopentanone proceeds with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Biocatalysis offers a powerful and green alternative for achieving high enantioselectivity. The asymmetric reduction of a precursor ketone, 3-(1-oxocyclopentyl)propanoic acid, can be accomplished using ketoreductases (KREDs). These enzymes can exhibit high stereoselectivity, producing one enantiomer of the corresponding alcohol in high enantiomeric excess (ee). The selection of the appropriate KRED and optimization of reaction conditions are crucial for achieving the desired stereochemical outcome.

The following table presents a comparison of different methods for achieving stereochemical control in the synthesis of chiral this compound.

| Method | Chiral Source | Key Transformation | Typical Diastereomeric/Enantiomeric Excess |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective enolate addition | >95% de |

| Biocatalysis | Ketoreductase (KRED) | Asymmetric reduction of ketone | >99% ee |

Novel Reaction Pathways for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of this compound, which involves the formation of a carbon-carbon bond between the cyclopentyl ring and the propanoic acid side chain, can be achieved through innovative reaction pathways.

Cyclopentane (B165970) Ring Construction Methodologies

Another approach involves intramolecular cyclization reactions. For example, a properly functionalized acyclic precursor could undergo a radical cyclization or an aldol (B89426) condensation to form the five-membered ring.

Propanoic Acid Side Chain Elaboration Techniques

Elaboration of the propanoic acid side chain from a functionalized cyclopentane is a common and effective strategy. A patent describes a method for preparing 3-(2-oxocyclopentyl)-propionic acid, a key precursor to the target molecule. This method involves the Michael addition of an acrylate (B77674) to an enamine derived from cyclopentanone and morpholine. The resulting ester is then hydrolyzed to the corresponding carboxylic acid with a high yield (≥90%). nih.gov

Subsequent reduction of the ketone functionality in 3-(2-oxocyclopentyl)propanoic acid yields the desired this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), or through catalytic hydrogenation. The choice of reducing agent can influence the stereochemical outcome if not performed under asymmetric conditions.

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound to make it more sustainable.

The use of biocatalysis , as mentioned for stereochemical control, is a cornerstone of green chemistry. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, reducing the need for harsh reagents and organic solvents. The high selectivity of enzymes also minimizes the formation of byproducts, leading to higher atom economy.

Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. The Reformatsky and Grignard reactions, for example, are addition reactions with inherently good atom economy.

The selection of solvents is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. The development of reactions in greener solvents, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental footprint of the synthesis. For instance, performing the synthesis of precursors in aqueous media, where possible, aligns with green chemistry principles.

The following table summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Biocatalysis | Asymmetric reduction of 3-(1-oxocyclopentyl)propanoic acid with KREDs. | High selectivity, mild reaction conditions, reduced waste. |

| Atom Economy | Utilization of addition reactions like the Reformatsky or Grignard reaction. | Maximizes the incorporation of reactant atoms into the final product. |

| Safer Solvents | Exploring aqueous media or other green solvents for reaction steps. | Reduced toxicity, flammability, and environmental pollution. |

Derivatization Strategies for Structural Modification and Exploration

The structural framework of this compound offers two primary reactive sites for derivatization: the carboxylic acid group and the tertiary hydroxyl group on the cyclopentyl ring. These functional groups allow for a diverse range of chemical transformations, enabling the synthesis of a library of derivatives for various research applications. Strategic modification of these sites can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and chemical reactivity.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile handle for the introduction of a wide array of functional groups, most notably through the formation of esters and amides.

Esterification:

A common and straightforward derivatization is the conversion of the carboxylic acid to an ester. The Fischer esterification, a well-established method, involves reacting the parent acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction where the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl esters. The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Intramolecular esterification can lead to the formation of cyclic esters, known as lactones, which is a possibility for derivatives of this compound if a hydroxyl group is present at a suitable position on the propanoic acid chain. masterorganicchemistry.com

Amidation:

The carboxylic acid can also be converted to a variety of primary, secondary, and tertiary amides. This transformation typically requires the activation of the carboxylic acid. One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a suitable amine. rsc.org This method is highly efficient and proceeds under mild conditions.

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently employed to facilitate amide bond formation. nih.gov These reagents activate the carboxyl group to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. nih.gov The addition of additives like N-hydroxysuccinimide can improve the efficiency of these couplings. The reaction of this compound with various primary or secondary amines in the presence of a coupling agent would yield the corresponding amides.

Modification of the Hydroxyl Group:

The tertiary hydroxyl group on the cyclopentyl ring is another site for structural modification, although it is generally less reactive than primary or secondary alcohols.

Conversion to Alkyl Halides:

The hydroxyl group can be converted to a good leaving group, such as an alkyl halide. Reagents like phosphorus halides can be used for this transformation, though they are often harsh and may not be selective. nih.gov Milder and more selective methods have been developed for this purpose.

Protection and Further Functionalization:

The hydroxyl group can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., by reaction with a silyl chloride). nih.gov This protection strategy can be useful if selective reaction at the carboxylic acid is desired without interference from the hydroxyl group. Once protected, the carboxylic acid can be modified, and the protecting group can be subsequently removed. Furthermore, the activated hydroxyl group (e.g., as a tosylate) can be displaced by other nucleophiles to introduce a range of functionalities. nih.gov

The following table summarizes the potential derivatization strategies for this compound:

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Class |

| Fischer Esterification | Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation (via Acyl Chloride) | Carboxylic Acid | 1. SOCl₂ or (COCl)₂2. Amine (Primary or Secondary) | Amide |

| Amidation (Direct Coupling) | Carboxylic Acid | Amine, Coupling Agent (e.g., EDAC) | Amide |

| Silyl Ether Formation | Hydroxyl Group | Silyl Halide (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether |

| Conversion to Alkyl Halide | Hydroxyl Group | PBr₃ or PCl₃ | Alkyl Halide |

Mechanistic Investigations into the Chemical Reactivity of 3 1 Hydroxycyclopentyl Propanoic Acid

Carboxylic Acid Functional Group Transformations

The propanoic acid moiety is a primary site of chemical reactivity, susceptible to a range of transformations typical of carboxylic acids.

Esterification and Amidation Kinetics and Thermodynamics

Esterification: The conversion of 3-(1-hydroxycyclopentyl)propanoic acid to its corresponding ester, a Fischer esterification, is an acid-catalyzed equilibrium reaction. The rate of this reaction is influenced by temperature, catalyst concentration, and the molar ratio of reactants. openstax.orgresearchgate.netjchr.org Due to the presence of a sterically hindered tertiary alcohol within the molecule, intermolecular esterification would likely proceed at a slower rate than with a simple primary alcohol. However, the primary target for esterification is the carboxylic acid group.

Table 1: Representative Kinetic Data for the Esterification of n-Butyric Acid with 2-Propanol (Analogous System)

| Temperature (°C) sort | Catalyst Conc. (wt%) sort | Molar Ratio (Acid:Alcohol) sort | Butyric Acid Conversion (%) sort |

|---|---|---|---|

| 50 | 3.0 | 1.0 | 55 |

| 60 | 3.0 | 1.0 | 65 |

| 70 | 3.0 | 1.0 | 72 |

| 70 | 1.0 | 0.5 | 68 |

| 70 | 3.0 | 0.5 | 78 |

| 70 | 3.0 | 1.5 | 62 |

Data adapted from analogous systems reported in literature. jchr.org

Amidation: The direct formation of an amide from this compound and an amine is thermodynamically unfavorable and requires either harsh conditions or catalytic activation. Modern synthetic methods employ coupling agents or catalysts to facilitate this transformation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, enabling nucleophilic attack by the amine. openstax.org Catalytic systems, including those based on boric acid derivatives or sub-stoichiometric amounts of trichlorotriazine (B8581814) (TCT) with a catalytic amount of N-formylpyrrolidine, offer efficient and atom-economical routes to amides. mdpi.com Kinetic studies of amidation reactions are complex, often involving multiple equilibria, but process intensification by removing byproducts like water or methanol (B129727) can drive the reaction toward completion. researchgate.netresearchgate.net

Reduction and Activation Strategies of the Carboxyl Group

Reduction: The carboxyl group is relatively resistant to reduction. Direct reduction to the corresponding primary alcohol, 3-(1-hydroxycyclopentyl)propan-1-ol, requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). A milder, more common strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced using agents like LiAlH₄ or sodium borohydride (B1222165) under specific conditions. prepchem.com

Activation: For many transformations, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" enhances its electrophilicity. A common and effective method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. openstax.org The resulting acyl chloride is highly reactive and can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. In biological systems, a similar activation is achieved by reaction with ATP to form an acyl adenylate, which is a highly reactive mixed anhydride. openstax.org

Hydroxyl Group Reactivity and Stereochemical Implications

The tertiary hydroxyl group on the cyclopentane (B165970) ring has distinct reactivity that differs significantly from primary or secondary alcohols.

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation: Tertiary alcohols, such as the one in this compound, lack a hydrogen atom on the carbinol carbon. Consequently, they are resistant to oxidation under standard conditions that readily convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids. stackexchange.comlibretexts.org Reagents like chromic acid, potassium permanganate, or pyridinium (B92312) chlorochromate (PCC) typically show no reaction with tertiary alcohols under mild conditions. stackexchange.comlibretexts.org Forced oxidation using strong reagents and heat can lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of degradation products.

Reduction: The hydroxyl group is already in a reduced state, and therefore, "reduction" in the typical sense is not applicable. The most relevant reaction pathway involving the removal of the hydroxyl group is dehydration (elimination), which is typically acid-catalyzed and results in the formation of an alkene, 3-(cyclopent-1-en-1-yl)propanoic acid.

Intermolecular and Intramolecular Hydrogen Bonding Effects on Reactivity

The presence of both a hydrogen-bond donor (-OH group) and a hydrogen-bond acceptor (C=O group) allows for the formation of an intramolecular hydrogen bond (IMHB). This interaction, which would form a thermodynamically favorable six-membered pseudo-ring, can significantly influence the molecule's conformation and chemical properties. google.comnih.gov

The formation of an IMHB can:

Decrease Acidity: By stabilizing the neutral acid form, the IMHB can make the carboxylic proton less acidic compared to an analogous methoxy-substituted acid where this interaction is absent. google.com

Mask Polarity: The IMHB can "hide" the polar -OH and -COOH groups, leading to a more compact, less polar conformation. This can affect physical properties such as melting point, solubility, and chromatographic behavior. chemistryguru.com.sg

Influence Reactivity: The hydrogen bond can decrease the nucleophilicity of the hydroxyl oxygen and the electrophilicity of the carbonyl carbon by delocalizing electron density. nih.govrsc.org This may slow the rates of intermolecular reactions at both functional groups. For instance, the activation of substrates for certain reactions has been shown to be dependent on the presence of intramolecular hydrogen bonds that increase the acidity of nearby protons. nih.gov

Table 2: Influence of Intramolecular Hydrogen Bonding (IMHB) on Molecular Properties (General Comparison)

| Property sort | Molecule with Strong IMHB sort | Isomer without IMHB sort |

|---|---|---|

| Melting Point | Lower | Higher |

| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) |

| Polarity | Lower | Higher |

| Reactivity of H-bonded groups | Decreased | Normal |

This table represents general trends observed for molecules capable of forming IMHBs compared to their isomers that cannot. chemistryguru.com.sg

Cyclopentane Ring Reactivity and Transformations

The saturated cyclopentane ring is generally the least reactive portion of the molecule. The C-C and C-H bonds are strong and unpolarized, making them inert to most common reagents under standard laboratory conditions.

Transformations involving the cyclopentane ring typically require harsh conditions or specialized catalytic systems.

Free-Radical Halogenation: Under UV light, the C-H bonds on the ring can undergo substitution with halogens, but this process typically lacks selectivity and would lead to a mixture of products.

Catalytic C-H Activation: Advanced organometallic catalysis, often employing palladium catalysts with specific ligands, can achieve selective functionalization of C(sp³)–H bonds. researchgate.netnih.gov In the context of cycloalkane carboxylic acids, directing-group strategies have been developed to achieve transannular C-H arylation at the γ-position. researchgate.netnih.gov Applying such a strategy to this compound could theoretically lead to functionalization at the C3 or C4 positions of the cyclopentane ring, though this would be a complex and non-trivial synthetic challenge.

Ring-Opening/Rearrangement: Reactions involving the cleavage of the cyclopentane ring are energetically demanding and would require high temperatures or highly reactive intermediates, which are not common pathways for this type of structure. Some syntheses of related compounds start from cyclopentanone (B42830) or cyclopentanol (B49286) and proceed via ring-opening or rearrangement under specific conditions, such as treatment with molten alkali hydroxide. google.com

Ring Opening and Rearrangement Pathways

While the cyclopentyl ring is generally stable, under certain conditions, particularly acidic environments, ring-opening and rearrangement reactions can be envisaged. One potential pathway involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation centered on the cyclopentyl ring. This carbocation is a key intermediate that can undergo several subsequent reactions.

One possibility is the intramolecular trapping of the carbocation by the carboxylic acid group, leading to the formation of a spiro-lactone. This process, known as lactonization, is a common reaction for γ- and δ-hydroxy acids. researchgate.netpearson.com The formation of a six-membered δ-lactone is generally thermodynamically favored. The reaction is pH-dependent, with acidic conditions typically promoting the formation of the lactone, while basic conditions favor the hydrolysis of the lactone back to the open-chain hydroxy acid. researchgate.netresearchgate.net

Alternatively, the carbocation intermediate could undergo rearrangement. A Wagner-Meerwein rearrangement could occur, involving the migration of an adjacent carbon-carbon bond in the cyclopentyl ring. This would lead to the expansion of the five-membered ring into a more stable six-membered cyclohexyl ring, resulting in a rearranged carbocation that could then be trapped by the carboxylic acid or a solvent molecule.

It is also important to consider the potential for fragmentation reactions, where the carbocation intermediate could lead to the cleavage of the cyclopentyl ring. However, such pathways are generally less favored compared to intramolecular cyclization or rearrangement unless driven by specific structural features or reaction conditions that promote such fragmentation.

Stereoelectronic Effects on Ring Conformation and Reactivity

The conformation of the cyclopentyl ring in this compound plays a crucial role in its reactivity, particularly in the context of intramolecular reactions. Cyclopentane rings are not planar and exist in puckered conformations, primarily the envelope and twist forms, which rapidly interconvert. The substituents on the ring will preferentially occupy positions that minimize steric strain.

For this compound, the bulky 1-hydroxy and the propanoic acid side chain will influence the preferred conformation of the cyclopentyl ring. Stereoelectronic effects, such as the alignment of orbitals, are critical in determining the feasibility of certain reaction pathways. For lactonization to occur, the molecule must adopt a conformation where the carboxylic acid group can readily attack the electrophilic center (either the carbon bearing the hydroxyl group or a derived carbocation). This requires a specific spatial orientation of the reacting groups, which is dictated by the ring's conformation.

The anomeric effect, although more commonly discussed in the context of heterocyclic rings, can have analogous influences in carbocyclic systems with electronegative substituents. The orientation of the C-O bond of the hydroxyl group relative to the adjacent C-C bonds of the ring can affect the ring's electronic properties and, consequently, its reactivity. For instance, an anti-periplanar arrangement of the C-O bond and a neighboring C-C bond can facilitate ring-opening or rearrangement reactions by stabilizing the developing transition state.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of reaction pathways for molecules like this compound can be effectively achieved through computational methods, such as Density Functional Theory (DFT). researchgate.netrsc.org These studies allow for the mapping of the potential energy surface and the identification of transition states connecting reactants, intermediates, and products.

For the intramolecular lactonization reaction, computational studies on analogous hydroxy acids, such as the statin family of drugs, have provided significant insights. researchgate.netrsc.org These studies have shown that the interconversion between the open-chain hydroxy acid and the lactone form can proceed through different mechanisms depending on the pH.

Under acidic conditions, the reaction is typically acid-catalyzed. The process involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group. Alternatively, protonation of the hydroxyl group followed by loss of water to form a carbocation can also lead to the lactone. DFT calculations on similar systems have determined the activation energy barriers for these steps. For instance, in a related system, the activation barrier for the acid-catalyzed lactonization was found to be comparable in both the forward and reverse directions, suggesting an equilibrium between the two forms. researchgate.net

Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. The intramolecular reaction would then involve the attack of the hydroxyl group on the carboxylate, which is generally less reactive than a protonated carboxylic acid. However, studies on similar molecules have shown that hydrolysis of the lactone is significantly favored under basic conditions, with a much lower activation barrier for the ring-opening reaction compared to the ring-closing reaction. researchgate.net

A direct, one-step interconversion between the hydroxy acid and the lactone, without the involvement of intermediates, is generally considered to have a high activation barrier and is therefore kinetically unfavorable. rsc.org

The following interactive data tables, based on analogous systems studied in the literature, illustrate the kind of energetic data that can be obtained from transition state analysis.

Table 1: Calculated Relative Energies for Lactonization Pathways (Analogous System)

| Species | Relative Energy (kcal/mol) - Acidic Conditions | Relative Energy (kcal/mol) - Basic Conditions |

|---|---|---|

| Hydroxy Acid (A) | 0.0 | 0.0 (as Carboxylate) |

| Transition State (Lactonization) | +26.0 | +28.0 |

| Hydrated Lactone Intermediate (H) | +13.5 | N/A |

| Transition State (Dehydration) | +31.5 | N/A |

| Lactone (L) | +6.0 | +19.0 |

| Transition State (Hydrolysis) | +25.5 | +9.0 |

Table 2: Calculated Activation Barriers for Interconversion (Analogous System)

| Reaction | Condition | Activation Barrier (kcal/mol) |

|---|---|---|

| Lactonization (Acid to Lactone) | Acidic | ~26 |

| Hydrolysis (Lactone to Acid) | Acidic | ~22 |

| Lactonization (Carboxylate to Lactone) | Basic | ~28 |

| Hydrolysis (Lactone to Carboxylate) | Basic | ~9 |

These data highlight that under acidic conditions, the energy barriers for lactonization and hydrolysis are comparable, suggesting that both forms can coexist in equilibrium. researchgate.net In contrast, under basic conditions, the significantly lower barrier for hydrolysis indicates that the open-chain carboxylate form is heavily favored. researchgate.net Similar computational analyses for this compound would provide precise energetic details for its specific reaction pathways.

Applications of 3 1 Hydroxycyclopentyl Propanoic Acid As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Total Synthesis

A comprehensive review of scientific literature and chemical databases indicates that specific applications of 3-(1-Hydroxycyclopentyl)propanoic acid as a precursor in the total synthesis of natural products have not been documented. The following sections detail the lack of specific research in key areas of natural product synthesis.

Role in Sesquiterpene and Terpenoid Synthesis

There is currently no published research detailing the use of this compound as a building block or strategic intermediate in the synthesis of sesquiterpenes or other terpenoid natural products. While cyclopentane (B165970) and propanoic acid moieties are common structural features in this class of compounds, the specific role of this hydroxylated derivative has not been explored in existing synthetic routes.

Utility in the Synthesis of Advanced Organic Materials

Investigations into the utility of this compound for the synthesis of advanced organic materials are not present in the current body of scientific literature. Its potential in this field remains an unexplored area of research.

Monomer for Specialty Polymer Synthesis

This compound possesses both a hydroxyl and a carboxylic acid functional group, making it theoretically suitable as a monomer for the synthesis of polyesters. However, there are no specific studies or patents describing its polymerization or its use in the creation of specialty polymers. Research in the field of biodegradable polymers has more commonly focused on simpler structures like 3-hydroxypropanoic acid.

Component in Ligand and Catalyst Design

There is no documented use of this compound as a foundational component or precursor in the design of ligands for metal catalysts or in the development of organocatalysts. The design of such molecules is a highly active area of research, but this specific compound has not been utilized in reported examples.

Development of Chiral Auxiliaries and Resolving Agents

The structure of this compound contains a chiral center at the hydroxyl-bearing carbon of the cyclopentyl ring. Despite this feature, there is no evidence in the scientific literature of its development or application as a chiral auxiliary to control stereochemistry in asymmetric synthesis. Similarly, its use as a resolving agent for the separation of enantiomers has not been reported. The development of such agents typically requires extensive screening and validation, which has not been carried out for this compound.

As per the analysis of available scientific literature, there are no specific research findings or established applications for this compound within the outlined topics. Therefore, no data tables detailing research findings can be generated.

Contributions to Methodological Organic Chemistry

This compound represents a valuable, yet specialized, building block in the field of organic synthesis. Its utility in methodological organic chemistry stems from the presence of two key functional groups within its structure: a tertiary hydroxyl group on a cyclopentyl ring and a terminal carboxylic acid. This unique arrangement allows for specific transformations that are of interest in the construction of complex molecular architectures. The primary contribution of this compound lies in its potential as a precursor for the synthesis of spiro-lactones, a structural motif found in numerous natural products and pharmacologically active compounds.

The intramolecular esterification of this compound is a classic example of a lactonization reaction, a fundamental process in organic chemistry. This transformation involves the acid-catalyzed reaction of the terminal carboxylic acid with the tertiary hydroxyl group, leading to the formation of a cyclic ester, known as a lactone. Specifically, this reaction would yield 1-oxa-spiro[4.4]nonan-2-one , a spirocyclic lactone.

The formation of this spiro-lactone is significant as spirocyclic systems are of considerable interest in medicinal chemistry due to their rigid structures, which can lead to higher binding affinities and selectivities for biological targets. The synthesis of such spiro-lactones from acyclic precursors like this compound provides a reliable and predictable method for introducing this three-dimensional motif.

Detailed Research Findings: Intramolecular Esterification

The acid-catalyzed intramolecular esterification of γ-hydroxy acids, such as this compound, typically proceeds via a Fischer esterification mechanism. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This reaction is an equilibrium process, and the formation of the lactone is favored by the removal of water. The reaction is generally carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The table below outlines the key aspects of this methodological contribution:

| Reaction | Reactant | Product | Reaction Type | Significance |

| Lactonization | This compound | 1-oxa-spiro[4.4]nonan-2-one | Intramolecular Fischer Esterification | Formation of a spiro-lactone |

The formation of a five-membered lactone ring (a γ-lactone) is generally thermodynamically and kinetically favorable. masterorganicchemistry.com The spirocyclic nature of the product, 1-oxa-spiro[4.4]nonan-2-one, imparts specific conformational rigidity, which is a desirable feature in the design of bioactive molecules.

The utility of this transformation extends beyond the synthesis of the parent spiro-lactone. Derivatives of this compound, with substituents on the cyclopentyl ring or the propanoic acid chain, could be employed to generate a library of substituted spiro-lactones. This approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Furthermore, the principles of this intramolecular cyclization can be applied to the development of new synthetic methodologies. For instance, the use of milder and more selective reagents for lactonization could be explored using this compound as a model substrate. While specific research detailing extensive use of this particular acid is not widespread, its structure provides a clear and valuable case study for the broader and highly significant class of γ-hydroxy acids in the synthesis of spiro-lactones. nih.gov The synthesis of spirocycles, including oxa-spirocycles, is an active area of research, with applications in the development of novel therapeutics. nih.govnih.govrsc.org

Advanced Spectroscopic and Computational Analysis of 3 1 Hydroxycyclopentyl Propanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be an indispensable tool for the complete structural elucidation of 3-(1-Hydroxycyclopentyl)propanoic acid in solution.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~3.5 | Singlet | 1H | -OH |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~1.8 | Triplet | 2H | -CH₂-CH₂-COOH |

| ~1.6 | Multiplet | 8H | Cyclopentyl -CH₂- |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~80 | -C(OH)- |

| ~40 | Cyclopentyl -CH₂- (adjacent to quaternary carbon) |

| ~35 | -CH₂-COOH |

| ~30 | -CH₂-CH₂-COOH |

| ~25 | Cyclopentyl -CH₂- |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, the triplet at ~2.4 ppm (-CH₂-COOH) would show a correlation with the triplet at ~1.8 ppm (-CH₂-CH₂-COOH). The protons within the cyclopentyl ring would exhibit complex correlations amongst themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For example, the proton signals of the cyclopentyl methylene (B1212753) groups (~1.6 ppm) would correlate with their corresponding carbon signals (~25 ppm and ~40 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations. Key correlations would be expected from the protons of the propanoic acid chain to the quaternary carbon of the cyclopentyl ring and the carboxyl carbon. This would confirm the link between the propanoic acid side chain and the cyclopentyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While this molecule does not have stereocenters that would lead to stable diastereomers, NOESY could provide information about the through-space proximity of protons, which can be useful in conformational analysis.

The cyclopentyl ring in this compound is not rigid and can undergo conformational exchange, such as pseudorotation. Dynamic NMR studies, involving recording NMR spectra at variable temperatures, could provide insights into the energy barriers of these conformational changes. At lower temperatures, the exchange might slow down, leading to the resolution of individual signals for the axial and equatorial protons of the cyclopentyl ring, which would appear as broad or averaged signals at room temperature.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

In tandem mass spectrometry, the molecular ion ([M]+• or protonated molecule [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Loss of the carboxylic acid group ([M-COOH]⁺): Decarboxylation is a typical fragmentation for carboxylic acids.

Cleavage of the propanoic acid side chain: This could lead to fragments corresponding to the cyclopentanol (B49286) moiety and the propanoic acid chain.

Ring opening of the cyclopentyl group: This could lead to a series of smaller fragment ions.

Predicted Key Fragment Ions:

| m/z | Predicted Fragment |

| 158 | [C₈H₁₄O₃]⁺ (Molecular Ion) |

| 140 | [M-H₂O]⁺ |

| 113 | [M-COOH]⁺ |

| 85 | [C₅H₉O]⁺ (Cyclopentanol fragment) |

| 73 | [C₃H₅O₂]⁺ (Propanoic acid fragment) |

Note: The relative abundance of these fragments would depend on the ionization technique and collision energy.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C8H14O3), the expected exact mass would be approximately 158.0943 Da. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental formulas. Isotopic labeling studies, for example, using ¹⁸O in the carboxyl group or deuterium (B1214612) in the cyclopentyl ring, could be used in conjunction with HRMS to probe reaction mechanisms or metabolic pathways involving this compound.

X-Ray Crystallography for Solid-State Structural Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. A likely and important interaction would be the hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers, and also involving the hydroxyl group. The conformation of the cyclopentyl ring (e.g., envelope or twist conformation) in the solid state would also be elucidated. To date, no public crystallographic data for this specific compound has been reported.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular forces. For this compound, the spectra would be a composite of the vibrational modes of its constituent parts: the cyclopentyl ring, the hydroxyl group, and the propanoic acid moiety.

The hydroxyl (-OH) group is expected to exhibit a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations involved in hydrogen bonding. The corresponding Raman signal is generally weak. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1100-1200 cm⁻¹ region in both IR and Raman spectra.

The carboxylic acid (-COOH) group presents several characteristic vibrational modes. The carbonyl (C=O) stretching vibration is anticipated to produce a very strong and sharp absorption in the IR spectrum between 1700 and 1725 cm⁻¹ for the dimeric form, which is common for carboxylic acids in the solid state due to hydrogen bonding. In the Raman spectrum, this band would be of medium to weak intensity. The O-H stretching of the carboxylic acid is very broad in the IR spectrum, spanning from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands. The C-O stretching and O-H bending modes of the carboxylic acid would also contribute to the fingerprint region of the spectra (below 1500 cm⁻¹).

The cyclopentyl ring and the alkyl chain will contribute to the C-H stretching vibrations observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra. The CH₂ scissoring, twisting, and wagging modes will appear in the 1400-1470 cm⁻¹ range. Ring vibrations of the cyclopentane (B165970) moiety are also expected in the fingerprint region.

Intermolecular interactions, primarily hydrogen bonding from both the hydroxyl and carboxylic acid groups, would significantly influence the vibrational frequencies and band shapes, particularly for the O-H and C=O stretching modes. The presence of strong hydrogen bonds leads to a broadening and red-shifting (lower frequency) of the O-H stretching bands and a red-shifting of the C=O stretching band.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-O Stretch | 1100-1200 | Medium | Medium | |

| Carboxylic Acid (-COOH) | O-H Stretch (Dimer) | 2500-3300 | Very Broad | Weak |

| C=O Stretch (Dimer) | 1700-1725 | Very Strong | Medium-Weak | |

| C-O Stretch | 1210-1320 | Strong | Weak | |

| O-H Bend | 1395-1440 | Medium | Weak | |

| Alkyl (Cyclopentyl & Propyl) | C-H Stretch | 2850-3000 | Strong | Strong |

| CH₂ Bend (Scissoring) | 1400-1470 | Medium | Medium |

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful avenue for investigating the properties of this compound at the molecular level, offering insights that complement and can predict experimental findings.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would highlight the electronegative regions around the oxygen atoms of the hydroxyl and carboxylic acid groups, indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of these groups would be identified as electrophilic sites.

Key reactivity descriptors can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO would likely be localized on the oxygen atoms, indicating their role as electron donors, while the LUMO would be centered around the carboxylic acid group, suggesting its capacity to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

| Parameter | Description | Anticipated Significance |

|---|---|---|

| Optimized Geometry | Lowest energy conformation of the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Identifies nucleophilic and electrophilic sites. |

The flexibility of the cyclopentyl ring and the propanoic acid side chain suggests that this compound can exist in multiple conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are ideal for exploring the conformational landscape of this molecule.

MM methods, using force fields like MMFF94 or AMBER, can be used to perform a systematic conformational search to identify low-energy conformers. The cyclopentane ring is known to adopt non-planar conformations, such as the "envelope" and "twist" forms, to relieve ring strain. The orientation of the hydroxyl and propanoic acid groups relative to the ring will also significantly impact the conformational energies.

MD simulations can provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent like water). These simulations can reveal the preferred conformations and the transitions between them, offering insights into the molecule's flexibility and the influence of solvent on its structure. The simulations would also elucidate the nature and dynamics of intramolecular and intermolecular hydrogen bonds.

A significant application of computational chemistry is the prediction of spectroscopic data. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Furthermore, computational methods can be employed to explore potential reaction pathways. For example, the dehydration of the tertiary alcohol or esterification of the carboxylic acid could be modeled. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing insights into the feasibility and kinetics of various chemical transformations. For instance, the dehydration of the tertiary alcohol to form an alkene would be a likely reaction under acidic conditions, and DFT could be used to model the transition state of this elimination reaction.

Table of Compound Names

| Compound Name |

|---|

| This compound |

Investigation of Potential Biosynthetic and Biodegradation Pathways Involving 3 1 Hydroxycyclopentyl Propanoic Acid

Enzymatic Formation or Transformation of 3-(1-Hydroxycyclopentyl)propanoic Acid

The enzymatic formation of this compound in biological systems has not been explicitly documented. However, plausible biosynthetic routes can be proposed by examining known pathways for the formation of cyclopentanoid structures and the modification of carboxylic acid side chains.

Proposed Biosynthetic Routes in Microorganisms or Plants

A plausible biosynthetic pathway for this compound could be analogous to the biosynthesis of jasmonic acid in plants, which involves the cyclization of a fatty acid precursor. This proposed pathway could involve the following key stages:

Cyclization of an Acyclic Precursor: The biosynthesis could initiate from an eight-carbon dicarboxylic acid, such as suberic acid. This precursor could undergo enzymatic cyclization to form a cyclopentanone (B42830) intermediate.

Reduction of the Cyclopentanone: The resulting cyclopentanone derivative would then be stereospecifically reduced by a reductase enzyme to introduce the hydroxyl group at the C-1 position of the cyclopentyl ring.

Side Chain Modification: The carboxylic acid side chain could then be shortened via a process analogous to beta-oxidation to yield the final propanoic acid side chain.

Alternatively, the propanoic acid side chain could be attached to a pre-formed cyclopentanol (B49286) ring. This might involve the enzymatic condensation of a three-carbon unit, such as propionyl-CoA, with a cyclopentanol derivative.

A hypothetical biosynthetic pathway is detailed in the table below:

| Step | Proposed Reaction | Precursor/Intermediate | Enzyme Class (Example) | Product |

| 1 | Activation of Suberic Acid | Suberic Acid | Acyl-CoA Synthetase | Suberyl-CoA |

| 2 | Intramolecular Condensation | Suberyl-CoA | Thioesterase/Cyclase | 2-Oxocyclopentaneacetic acid |

| 3 | Reduction | 2-Oxocyclopentaneacetic acid | Reductase (e.g., Carbonyl Reductase) | 2-(1-Hydroxycyclopentyl)acetic acid |

| 4 | Chain Elongation (Hypothetical) | 2-(1-Hydroxycyclopentyl)acetic acid | Elongase System | 4-(1-Hydroxycyclopentyl)butanoic acid |

| 5 | Beta-Oxidation (One Round) | 4-(1-Hydroxycyclopentyl)butanoic acid | Acyl-CoA Oxidase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | This compound |

Enzyme Characterization and Mechanistic Studies

As the biosynthesis of this compound is not established, no specific enzymes have been characterized for this pathway. However, based on the proposed routes, several classes of enzymes would be of interest for future investigation:

Cyclases: Enzymes capable of forming the cyclopentane (B165970) ring from an acyclic precursor would be crucial. These could be similar to the allene (B1206475) oxide cyclase involved in jasmonate biosynthesis.

Reductases: Stereospecific reductases, likely NADPH-dependent, would be responsible for the formation of the hydroxyl group.

Beta-oxidation Enzymes: A suite of enzymes analogous to those in fatty acid beta-oxidation would be required for the modification of the carboxylic acid side chain.

Mechanistic studies would involve isotopic labeling experiments to trace the origin of the carbon atoms in the molecule and heterologous expression of candidate genes to characterize the function of the encoded enzymes.

Metabolomic Profiling in Non-Clinical Biological Systems

To date, there are no published metabolomic studies that report the detection of this compound in non-clinical biological systems such as microorganisms or plants. The absence of this compound in metabolomic databases suggests that it may be a rare natural product or that it is present at concentrations below the detection limits of standard analytical methods.

Future metabolomic profiling studies in organisms known to produce other cyclopentanoid compounds could potentially identify this compound or its derivatives. Targeted analysis using synthesized standards would be necessary to confirm its presence.

Environmental Fate and Biotransformation Research

The environmental fate and biotransformation of this compound have not been specifically studied. However, based on the degradation of other alicyclic compounds, a plausible biodegradation pathway can be proposed. Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of cyclic compounds.

A likely biodegradation pathway would involve the following steps:

Oxidation of the Propanoic Acid Side Chain: The degradation would likely commence with the beta-oxidation of the propanoic acid side chain, leading to the formation of a cyclopentanol derivative.

Oxidation of the Cyclopentanol Ring: The resulting cyclopentanol could then be oxidized to cyclopentanone by an alcohol dehydrogenase.

Ring Cleavage: The cyclopentanone ring could be cleaved by a Baeyer-Villiger monooxygenase, a class of enzymes known to insert an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group. This would result in the formation of a linear dicarboxylic acid, which can then be further metabolized through central metabolic pathways.

The table below outlines a hypothetical biodegradation pathway:

| Step | Proposed Reaction | Substrate/Intermediate | Enzyme Class (Example) | Product |

| 1 | Beta-Oxidation of Propanoic Acid Side Chain | This compound | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | 1-Hydroxycyclopentylacetyl-CoA |

| 2 | Thioester Hydrolysis | 1-Hydroxycyclopentylacetyl-CoA | Thioesterase | Cyclopentanol |

| 3 | Oxidation of Cyclopentanol | Cyclopentanol | Alcohol Dehydrogenase | Cyclopentanone |

| 4 | Baeyer-Villiger Oxidation (Ring Cleavage) | Cyclopentanone | Baeyer-Villiger Monooxygenase | 5-Valerolactone |

| 5 | Hydrolysis | 5-Valerolactone | Lactonase | 5-Hydroxyvaleric acid |

| 6 | Further Oxidation | 5-Hydroxyvaleric acid | Dehydrogenases | Glutaric acid, leading to central metabolism |

Comparative Biochemical Pathways of Related Cyclopentyl Compounds

The proposed biosynthetic and biodegradation pathways for this compound draw parallels with several well-characterized pathways of other cyclopentyl compounds.

Jasmonic Acid Biosynthesis: As previously mentioned, the biosynthesis of jasmonic acid in plants provides a template for the formation of a cyclopentanone ring from a fatty acid precursor (α-linolenic acid) and subsequent side-chain modification via beta-oxidation. This pathway involves lipoxygenases, allene oxide synthase, allene oxide cyclase, and reductases.

Prostaglandin Biosynthesis: In animals, prostaglandins (B1171923) are synthesized from arachidonic acid, which is cyclized by cyclooxygenase enzymes to form a cyclopentane ring. This highlights another enzymatic strategy for the formation of five-membered rings from fatty acid precursors.

Microbial Degradation of Cyclohexanecarboxylic Acid: The microbial degradation of cyclohexanecarboxylic acid has been shown to proceed via a beta-oxidation pathway, analogous to fatty acid degradation, leading to ring cleavage. This supports the proposed beta-oxidation of the propanoic acid side chain in the degradation of this compound.

Metabolism of Cyclopentanol: Studies on Pseudomonas species have elucidated the metabolic pathway of cyclopentanol, which involves oxidation to cyclopentanone, followed by Baeyer-Villiger oxidation to a lactone, and subsequent hydrolysis and degradation. This provides a strong precedent for the proposed biodegradation of the cyclopentyl ring of the target compound.

A comparative overview of key enzymes in these related pathways is presented below:

| Pathway | Key Enzyme Class | Function |

| Jasmonic Acid Biosynthesis | Allene Oxide Cyclase | Formation of the cyclopentenone ring |

| Prostaglandin Biosynthesis | Cyclooxygenase | Formation of the cyclopentane ring |

| Microbial Degradation of Cyclohexanecarboxylic Acid | Acyl-CoA Dehydrogenase | Beta-oxidation of the alicyclic carboxylic acid |

| Metabolism of Cyclopentanol | Baeyer-Villiger Monooxygenase | Cleavage of the cyclopentanone ring |

This comparative analysis underscores the plausibility of the proposed pathways for this compound, while also highlighting the need for direct experimental evidence to confirm these hypotheses.

Emerging Research Frontiers and Future Perspectives on 3 1 Hydroxycyclopentyl Propanoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-(1-Hydroxycyclopentyl)propanoic acid and its derivatives is well-suited for the transition from traditional batch processing to modern continuous flow chemistry and automated synthesis. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. vapourtec.comnih.govorganic-chemistry.org For a molecule like this compound, a multi-step synthesis could be designed in a continuous fashion, minimizing manual handling and improving reproducibility.

Automated synthesis platforms, which combine robotics with sophisticated software, could further accelerate the exploration of this molecule's chemical space. acs.org These platforms enable high-throughput screening of reaction conditions and the rapid generation of a library of derivatives, which is crucial for structure-activity relationship studies.

Hypothetical Flow Synthesis Parameters for a Derivative of this compound:

| Parameter | Value |

|---|---|

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Immobilized Lipase |

| Substrate 1 | This compound |

| Substrate 2 | Benzyl alcohol |

| Solvent | Toluene |

| Temperature | 60°C |

| Flow Rate | 0.5 mL/min |

| Residence Time | 20 min |

| Pressure | 5 bar |

Exploration of Novel Catalytic Transformations

The dual functionality of this compound opens avenues for a variety of catalytic transformations. The tertiary alcohol moiety, which is often challenging to functionalize selectively, presents a key area for research. tandfonline.comgoogle.com Novel catalytic methods for the esterification of tertiary alcohols, for instance, could be employed to synthesize a range of esters with potential applications as fragrances, plasticizers, or bioactive molecules. rsc.orggoogle.comwipo.int

Furthermore, the development of catalysts for the selective oxidation of the tertiary alcohol to a ketone or for the dehydration to form an unsaturated acid would provide access to a new set of derivatives with distinct chemical properties. The carboxylic acid group, in turn, can be a handle for amide bond formation, esterification, or reduction, further expanding the accessible chemical diversity.

Potential Catalytic Transformations of this compound:

| Transformation | Catalyst Type | Potential Product |

|---|---|---|

| Esterification | Solid Acid Catalyst | Alkyl 3-(1-hydroxycyclopentyl)propanoate |

| Oxidation | Transition Metal Complex | 3-(1-Oxocyclopentyl)propanoic acid |

| Dehydration | Acid Catalyst | 3-(Cyclopent-1-en-1-yl)propanoic acid |

| Amidation | Carbodiimide Coupling Agent | N-substituted 3-(1-hydroxycyclopentyl)propanamide |

Theoretical Advancement in Predicting Reactivity and Selectivity

Computational chemistry and theoretical modeling are poised to play a pivotal role in understanding and predicting the chemical behavior of this compound. Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential reactions, such as dehydration or oxidation, and to predict the stability of intermediates and transition states. acs.orgnih.govmdpi.comacs.org This theoretical insight can guide the rational design of catalysts and the optimization of reaction conditions.

Moreover, the rise of machine learning in chemistry offers the potential to predict the regio- and stereoselectivity of reactions involving this molecule. rsc.orgnih.govnih.gov By training models on existing reaction data for similar compounds, it may be possible to forecast the outcomes of novel transformations, thereby accelerating the discovery of new derivatives with desired properties.

Potential for Derivatization in Green Solvents and Sustainable Processes

In line with the growing emphasis on sustainable chemistry, the derivatization of this compound in green solvents is a promising research direction. patsnap.com Solvents such as ionic liquids, deep eutectic solvents, or bio-based solvents could replace traditional volatile organic compounds in esterification, amidation, and other transformations. researchgate.netnih.gov

The use of biocatalysts, such as enzymes, in these green solvents could lead to highly selective and environmentally benign synthetic routes. Furthermore, the development of catalytic processes that minimize waste and energy consumption will be crucial for the sustainable production of derivatives of this compound. researchgate.netrsc.org

Examples of Green Solvents for Carboxylic Acid Derivatization:

| Green Solvent | Type | Potential Application |

|---|---|---|

| Choline chloride:urea | Deep Eutectic Solvent | Extraction and esterification |

| [BMIM][BF4] | Ionic Liquid | Catalytic oxidation |

| 2-Methyltetrahydrofuran | Bio-based Solvent | Amide synthesis |

Q & A

Basic Research Questions

Q. What are the recommended protocols for preparing stable stock solutions of 3-(1-Hydroxycyclopentyl)propanoic acid in biological assays?

- Methodological Answer : To ensure stability, dissolve the compound in inert, anhydrous solvents such as DMSO or ethanol. Purge solvents with nitrogen/argon to minimize oxidation. For aqueous buffers (e.g., PBS), prepare stock solutions at 1–2 mg/mL and use immediately to avoid hydrolysis. Solubility in PBS (pH 7.2) is limited (~1 mg/mL), so sonication or gentle heating (≤37°C) may aid dissolution. Avoid long-term storage of aqueous solutions due to degradation risks .

Q. How can researchers validate the purity and structural integrity of this compound prior to experimental use?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity (>95%). Confirm structural integrity via nuclear magnetic resonance (NMR; ¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to verify hydroxyl, cyclopentyl, and carboxylic acid functional groups. Cross-reference spectral data with PubChem or HMDB entries for similar propanoic acid derivatives .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer : Use primary hepatocytes or liver microsomes from relevant species (e.g., rat, human). Incubate the compound (10–100 µM) with NADPH-regenerating systems at 37°C. Quantify degradation via LC-MS/MS over 0–120 minutes. Compare half-life (t½) to control compounds to assess metabolic liability. Monitor hydroxylation or glucuronidation using tandem mass spectrometry .

Advanced Research Questions

Q. How can contradictory data on the anti-amyloidogenic activity of this compound be resolved?

- Methodological Answer : Discrepancies in amyloid-β (Aβ) inhibition (e.g., IC₅₀ ranging from 10–100 µM) may arise from assay conditions. Standardize protocols:

- Use thioflavin-T fluorescence for fibril quantification.

- Control pH (7.4), temperature (37°C), and agitation speed.

- Pre-incubate Aβ42 peptide (10 µM) with the compound in PBS.

- Validate results with atomic force microscopy (AFM) to visualize fibril morphology. Replicate studies across independent labs to confirm dose-dependent effects .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or Aβ42. Use QikProp (Schrödinger) to estimate logP (1.5–2.5), solubility (-3.0 to -2.0 logS), and blood-brain barrier penetration (BBB score >0.3). Validate predictions with in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies in rodents .

Q. How does this compound modulate osteoclast differentiation, and what experimental designs can elucidate its mechanism?

- Methodological Answer : Use RANKL-stimulated RAW 264.7 cells or primary bone marrow-derived osteoclasts. Treat cells with 0.1–10 µM compound and assess:

- Tartrate-resistant acid phosphatase (TRAP) activity via colorimetric assays.

- Gene expression (NFATc1, CTSK) via qRT-PCR.

- Resorption pits on hydroxyapatite-coated plates (visualized with toluidine blue).

- Signaling pathways : Inhibit MAPK/NF-κB pathways with specific inhibitors (e.g., PD98059 for ERK) to identify upstream targets .

Q. What strategies mitigate oxidative degradation during long-term stability studies of this compound?

- Methodological Answer : Store lyophilized powder at -80°C under argon. For solutions, add antioxidants (0.1% BHT) or chelators (1 mM EDTA) to sequester metal ions. Monitor degradation products monthly via UPLC-QTOF-MS. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life. Protect from light using amber vials .

Methodological Notes for Contradictory Findings

- Biological Activity Variability : Differences in cell lines (e.g., RAW 264.7 vs. primary osteoclasts) or assay endpoints (TRAP activity vs. resorption pits) may explain conflicting results. Standardize protocols using guidelines from Cheng et al. (2021) for osteoclast studies .

- Solubility Limitations : Low aqueous solubility may cause false negatives in cell-based assays. Use cyclodextrin-based solubilization or nanoformulations to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.